molecular formula C11H14N6O4 B1621322 Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate CAS No. 519056-62-3

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate

Cat. No.: B1621322
CAS No.: 519056-62-3
M. Wt: 294.27 g/mol
InChI Key: UTKCWORNTOSMAQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H14N6O4 and a molecular weight of 294.27 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, nitro, and ester functional groups

Preparation Methods

The synthesis of Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,3-dimethyl-4-nitropyrazole with ethyl 5-amino-1H-pyrazole-4-carboxylate in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-1-(2,5-dimethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O4/c1-4-21-11(18)7-5-13-16(9(7)12)10-8(17(19)20)6(2)14-15(10)3/h5H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCWORNTOSMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C(=NN2C)C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384544
Record name Ethyl 5-amino-2',5'-dimethyl-4'-nitro-2'H-[1,3'-bipyrazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-62-3
Record name Ethyl 5-amino-2',5'-dimethyl-4'-nitro-2'H-[1,3'-bipyrazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate
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Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate
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Ethyl 5-amino-1-(1,3-dimethyl-4-nitropyrazol-5-yl)pyrazole-4-carboxylate
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